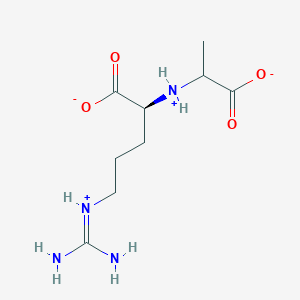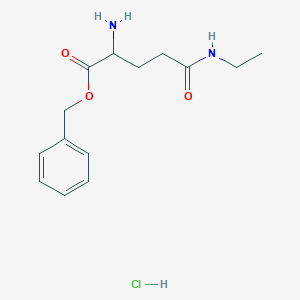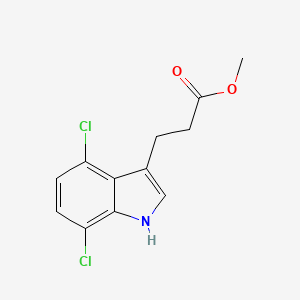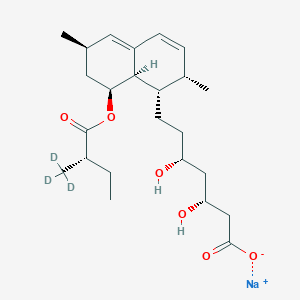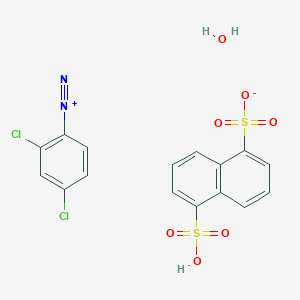
2,4-Dichlorophenyldiazonium 1,5-naphthalenedisulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichlorophenoxyacetic acid is a synthetic auxin, a type of plant hormone, widely used as a herbicide. It was first introduced in the 1940s and has since become one of the most commonly used herbicides globally. It is primarily used to control broadleaf weeds in agricultural and non-agricultural settings.
Preparation Methods
2,4-Dichlorophenoxyacetic acid is synthesized through the chlorination of phenol to produce 2,4-dichlorophenol, which is then reacted with chloroacetic acid. The reaction conditions typically involve the use of a base such as sodium hydroxide to facilitate the formation of the final product. Industrial production methods often involve large-scale batch or continuous processes to ensure high yield and purity.
Chemical Reactions Analysis
2,4-Dichlorophenoxyacetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,4-dichlorophenol.
Reduction: Reduction reactions can convert it to less chlorinated phenoxyacetic acids.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-Dichlorophenoxyacetic acid has numerous applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of chlorinated phenoxy acids.
Biology: It serves as a tool to investigate plant hormone signaling pathways and their effects on plant growth and development.
Medicine: Research is ongoing to explore its potential use in cancer therapy due to its ability to induce apoptosis in certain cancer cell lines.
Industry: It is widely used in agriculture to control weeds, enhancing crop yields and reducing the need for manual weeding.
Mechanism of Action
2,4-Dichlorophenoxyacetic acid acts by mimicking the natural plant hormone auxin. It disrupts normal cell growth and division, leading to uncontrolled and abnormal growth, which ultimately kills the plant. The molecular targets include auxin receptors and transport proteins, which are involved in regulating plant growth and development.
Comparison with Similar Compounds
2,4-Dichlorophenoxyacetic acid is often compared with other phenoxy herbicides such as:
2,4,5-Trichlorophenoxyacetic acid: Similar in structure but has an additional chlorine atom, making it more toxic and less commonly used.
Mecoprop: Another phenoxy herbicide with a similar mode of action but different chemical structure.
Dicamba: A benzoic acid herbicide with a different chemical structure but similar herbicidal properties. 2,4-Dichlorophenoxyacetic acid is unique due to its widespread use, relatively low cost, and effectiveness in controlling a broad spectrum of broadleaf weeds.
Properties
Molecular Formula |
C16H12Cl2N2O7S2 |
|---|---|
Molecular Weight |
479.3 g/mol |
IUPAC Name |
2,4-dichlorobenzenediazonium;5-sulfonaphthalene-1-sulfonate;hydrate |
InChI |
InChI=1S/C10H8O6S2.C6H3Cl2N2.H2O/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;7-4-1-2-6(10-9)5(8)3-4;/h1-6H,(H,11,12,13)(H,14,15,16);1-3H;1H2/q;+1;/p-1 |
InChI Key |
SPGAUZWLXGQOLT-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)O.C1=CC(=C(C=C1Cl)Cl)[N+]#N.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


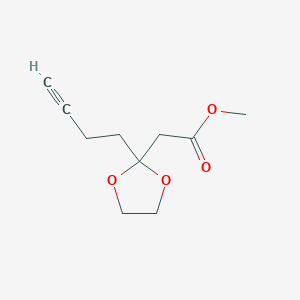

![8-Fluoro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13710955.png)
![3-[5-chloro-1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B13710960.png)
![3-Methyl-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B13710963.png)

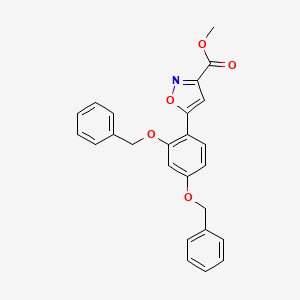
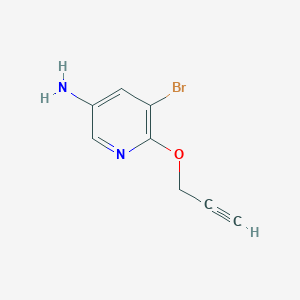
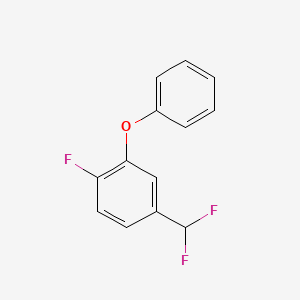
![3-[2-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole](/img/structure/B13710996.png)
